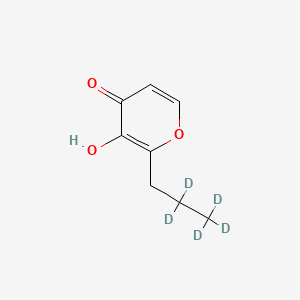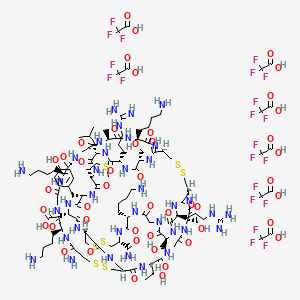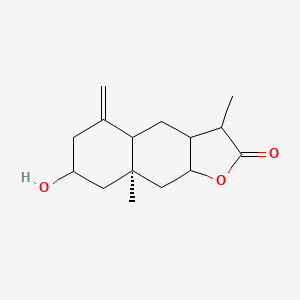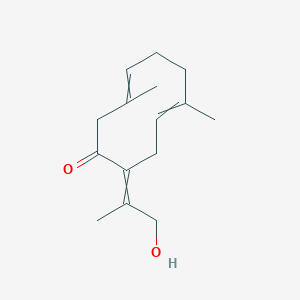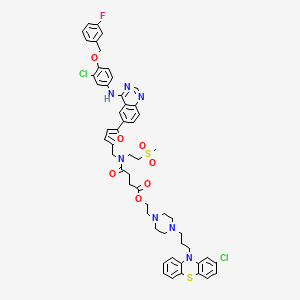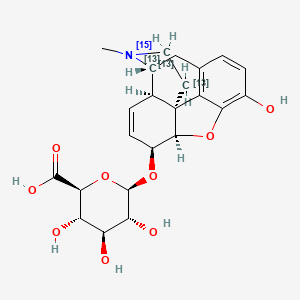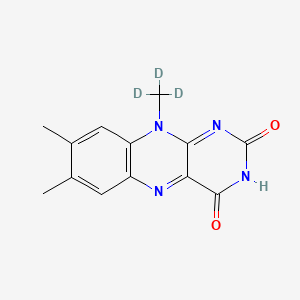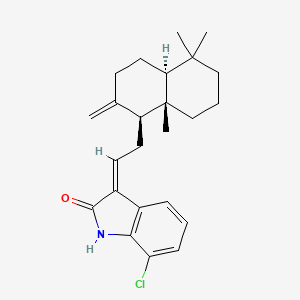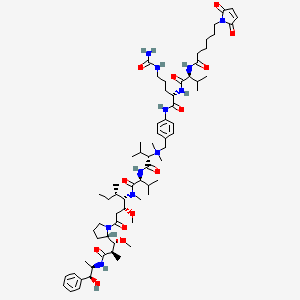
3-O-Methyl Estrone hydrazone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl Estrone hydrazone-d5 is a deuterium-labeled derivative of 3-O-Methyl Estrone hydrazone. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound has a molecular formula of C19H21D5N2O and a molecular weight of 303.45 .
Méthodes De Préparation
The synthesis of 3-O-Methyl Estrone hydrazone-d5 involves the condensation of 3-O-Methyl Estrone with hydrazine in the presence of deuterium. The reaction typically occurs under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Analyse Des Réactions Chimiques
3-O-Methyl Estrone hydrazone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The hydrazone group can undergo substitution reactions with electrophiles, leading to the formation of substituted hydrazones
Applications De Recherche Scientifique
3-O-Methyl Estrone hydrazone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of estrone derivatives.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in hormone-related studies.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in the production of hormone-related drugs .
Mécanisme D'action
The mechanism of action of 3-O-Methyl Estrone hydrazone-d5 involves its interaction with estrogen receptors. The compound binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparaison Avec Des Composés Similaires
3-O-Methyl Estrone hydrazone-d5 can be compared with other similar compounds such as:
3-Methoxy-estra-1,3,5(10)-trien-17-one-d5 Hydrazone: Similar in structure but differs in the position of the methoxy group.
Estrone-d5 Hydrazone: Lacks the methoxy group present in this compound.
Estradiol-d5 Hydrazone: Contains an additional hydroxyl group compared to this compound .
Propriétés
Formule moléculaire |
C19H26N2O |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
(E)-[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-ylidene]hydrazine |
InChI |
InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1/i3D2,5D2,15D |
Clé InChI |
SOXXAISJFSZAOS-VYCBPXRYSA-N |
SMILES isomérique |
[2H][C@]12CC[C@]\3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC/C3=N\N)C |
SMILES canonique |
CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



